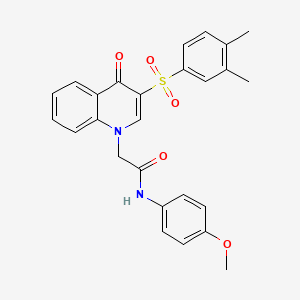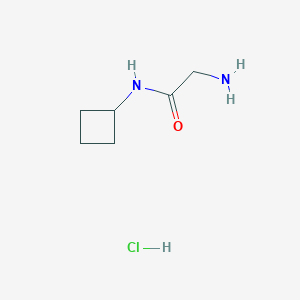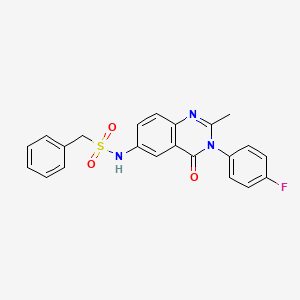
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinazolinone, a class of organic compounds that are often used in the development of pharmaceuticals . The presence of a fluorophenyl group suggests that it may have unique properties, as fluorine atoms are often added to pharmaceuticals to improve their stability and enhance their ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would allow for the determination of the positions of the atoms in the molecule and the angles between the bonds.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As a quinazolinone derivative, it may undergo reactions typical of other compounds in this class .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Applications De Recherche Scientifique
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties . They have shown efficacy in inhibiting the growth of various cancer cell lines, including human lung cancer (A549), prostate cancer (PC-3), and liver cancer (SMMC-7721) cells .
Antimicrobial and Antifungal Activity
These compounds also exhibit antimicrobial and antifungal activities . They have been used to combat a range of fungal pathogens, contributing to their potential as therapeutic agents in treating infectious diseases .
Antiviral Activity
Quinazolinones have shown promise in antiviral applications , including activity against HIV. This makes them candidates for further research in the development of new antiviral drugs .
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic effects of quinazolinone derivatives make them interesting for the development of new pain relief medications. Their ability to reduce inflammation can be leveraged in various medical treatments .
Cardiovascular Applications
These compounds have been identified for their hypotensive and antiplatelet activities , which are beneficial in managing cardiovascular diseases. They can help in lowering blood pressure and preventing blood clots .
Neurological Applications
Quinazolinones possess anticonvulsant properties , making them potential candidates for treating neurological disorders such as epilepsy .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as gefitinib selectively target the mutant proteins in malignant cells . Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase .
Mode of Action
Gefitinib, a similar compound, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the egfr .
Biochemical Pathways
Compounds like gefitinib affect the egfr tyrosine kinase pathway .
Pharmacokinetics
Gefitinib is primarily metabolized in the liver via cyp3a4 .
Result of Action
Similar compounds like gefitinib inhibit the growth of cancer cells by blocking egfr .
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-15-24-21-12-9-18(25-30(28,29)14-16-5-3-2-4-6-16)13-20(21)22(27)26(15)19-10-7-17(23)8-11-19/h2-13,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFKAXFTJJOLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974899.png)
![N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2974900.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2974902.png)
![N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B2974905.png)
![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide](/img/structure/B2974906.png)
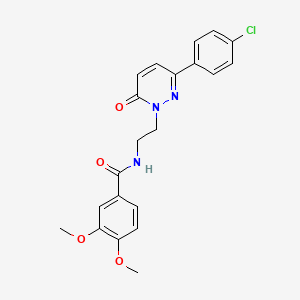
![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)
![3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2974910.png)
![1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B2974911.png)
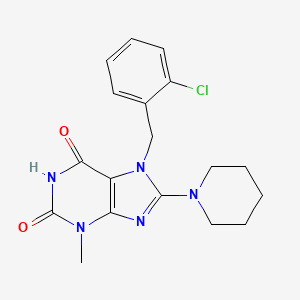
![2,6-difluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2974915.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)
